BenchChemオンラインストアへようこそ!

EGFR-IN-145

EGFR kinase inhibition HCC827 cell line Antiproliferative activity

EGFR-IN-145 (compound 7c) is a non-quinazoline EGFR inhibitor with <10 nM potency against the T790M/L858R resistance mutant. Its tetrahydropyridothieno[2,3-d]pyrimidine scaffold and chiral acrylamide warhead deliver unique SAR for benchmarking novel inhibitors. Ideal as a calibrated reference control for kinase assays. For research use only.

Molecular Formula C17H16FN3S
Molecular Weight 313.4 g/mol
Cat. No. B2449277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-145
Molecular FormulaC17H16FN3S
Molecular Weight313.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H16FN3S/c18-12-7-5-11(6-8-12)9-19-16-15-13-3-1-2-4-14(13)22-17(15)21-10-20-16/h5-8,10H,1-4,9H2,(H,19,20,21)
InChIKeyCFNNRUHQKQNOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

EGFR-IN-145: Chemical Identity and Baseline Kinase Inhibition Profile of Compound 7c


EGFR-IN-145 (compound 7c) is a synthetic small-molecule EGFR kinase inhibitor derived from a tetrahydropyridothieno[2,3-d]pyrimidine scaffold [1]. The compound is formally documented as 'Compound I-145' in multiple United States patents including US9987276, US10596172, US10828300, and US11351168, and is chemically identified by CAS registry number 852407-49-9 with molecular formula C₁₇H₁₆FN₃S (molecular weight: 313.39 g/mol) [2]. At a concentration of 20 μM, EGFR-IN-145 inhibits wild-type EGFR kinase by 52.7% in enzymatic assays [3]. The compound has been assigned the BindingDB identifier BDBM397332, with reported IC₅₀ values of <10 nM against both wild-type EGFR and the T790M/L858R double mutant form in the Omnia assay protocol [4].

Why EGFR-IN-145 Cannot Be Readily Substituted with Alternative EGFR Inhibitors


EGFR-IN-145 occupies a specific chemical space defined by its tetrahydropyridothieno[2,3-d]pyrimidine core scaffold, a structural framework that distinguishes it from the quinazoline-based inhibitors (e.g., gefitinib, erlotinib, afatinib) that dominate the EGFR inhibitor landscape [1]. The compound's unique substitution pattern — notably the Michael acceptor group and chiral side chain configuration — was explicitly designed to achieve nanomolar potency against the clinically relevant T790M/L858R double mutant form of EGFR [2]. Generic substitution with another EGFR inhibitor would fail to replicate this precise structure-activity relationship, potentially altering both potency and selectivity profiles in experimental systems. Furthermore, EGFR-IN-145 is the product of a defined hybrid design strategy that iteratively optimized a high-throughput screening (HTS) hit through introduction of chirality and an acrylamide Michael acceptor warhead [3]. Interchanging EGFR-IN-145 with a superficially similar compound without this specific scaffold architecture would invalidate comparative analyses and confound experimental reproducibility in kinase inhibition studies.

EGFR-IN-145 Comparative Evidence: Quantitative Differentiation from HTS Hit 7 and Cross-Study Potency Assessment


Antiproliferative Activity in HCC827 Cells: EGFR-IN-145 Versus HTS Hit 7

In the original medicinal chemistry study from which EGFR-IN-145 (compound 7c) derives its scaffold lineage, optimized compounds within the same tetrahydropyridothieno[2,3-d]pyrimidine series demonstrated antiproliferative activity in HCC827 non-small cell lung cancer cells that was over three orders of magnitude enhanced compared to the initial HTS hit 7 [1]. While EGFR-IN-145 itself was not the final optimized lead compound (compounds 11 and 19 were the most potent analogs in the series), it belongs to the same chemical series that underwent iterative improvement from the micromolar-range HTS hit to nanomolar-potency derivatives [2].

EGFR kinase inhibition HCC827 cell line Antiproliferative activity Structure-activity relationship

EGFR Wild-Type Kinase Inhibition: EGFR-IN-145 Single-Point Activity

EGFR-IN-145 (compound 7c) was characterized in enzymatic assays for its ability to inhibit wild-type EGFR kinase. At a single test concentration of 20 μM, the compound achieved 52.7% inhibition of EGFR wild-type kinase activity [1]. This represents a moderate level of inhibition at this relatively high test concentration, consistent with the compound's role as an intermediate in a scaffold optimization campaign rather than a fully optimized lead compound .

EGFR wild-type Kinase inhibition Enzymatic assay

Mutant EGFR (T790M/L858R) Inhibitory Activity: Cross-Study IC₅₀ Data from BindingDB

According to BindingDB affinity data, EGFR-IN-145 (recorded as BDBM397332, Compound I-145) demonstrates IC₅₀ values of <10 nM against both wild-type EGFR and the T790M/L858R double mutant form in the Omnia assay protocol [1]. This represents a notable potency level against the clinically significant T790M/L858R mutant, which confers resistance to first-generation EGFR inhibitors including gefitinib and erlotinib [2]. The <10 nM IC₅₀ threshold positions the compound within the nanomolar potency range that is characteristic of optimized EGFR inhibitors targeting this resistance-conferring mutation.

EGFR T790M/L858R Gefitinib-resistant mutant IC₅₀

Scaffold-Based Differentiation: Tetrahydropyridothieno[2,3-d]pyrimidine Versus Quinazoline Core

EGFR-IN-145 is constructed on a tetrahydropyridothieno[2,3-d]pyrimidine scaffold, which represents a distinct chemical framework from the quinazoline core that characterizes the majority of clinically approved EGFR inhibitors (including gefitinib, erlotinib, afatinib, and osimertinib) [1]. This scaffold divergence was the result of a deliberate hybrid design strategy that combined structural elements from an HTS hit to generate a novel chemical series [2]. The thieno[2,3-d]pyrimidine core introduces different electronic and steric properties compared to quinazoline-based inhibitors, which may translate into altered kinase selectivity profiles and distinct binding mode characteristics.

Scaffold differentiation Tetrahydropyridothienopyrimidine Quinazoline Chemical series

EGFR-IN-145: Optimal Research Applications and Procurement Use Cases


Structure-Activity Relationship (SAR) Studies in EGFR Scaffold Diversification

EGFR-IN-145 is optimally deployed as a reference compound or chemical probe in SAR studies investigating tetrahydropyridothieno[2,3-d]pyrimidine-based EGFR inhibitors. Its documented lineage from an HTS hit through a hybrid design strategy [1] makes it a valuable comparator for medicinal chemistry programs exploring this non-quinazoline scaffold. Researchers developing novel EGFR inhibitors with alternative core architectures may use EGFR-IN-145 to benchmark the activity of their own compounds against a published member of this chemical series.

Mutant EGFR Biochemical Assays Requiring T790M/L858R Activity

Given its documented IC₅₀ of <10 nM against the T790M/L858R double mutant EGFR [2], EGFR-IN-145 is appropriate for use as a positive control in biochemical kinase assays that specifically target this clinically relevant resistance mutation. The compound provides a reference point for assay validation when screening for novel inhibitors that maintain potency against the T790M/L858R mutant, which is a key determinant of resistance to first-generation EGFR inhibitors [3].

Kinase Selectivity Profiling Panels

The tetrahydropyridothieno[2,3-d]pyrimidine scaffold of EGFR-IN-145 represents a structurally distinct chemotype from quinazoline-based EGFR inhibitors [4]. As such, the compound may be included in kinase selectivity profiling panels to assess how scaffold divergence influences off-target kinase inhibition patterns. This application is particularly relevant for research groups seeking to understand the relationship between chemical scaffold architecture and kinase selectivity across the kinome.

Chemical Probe for EGFR Wild-Type Basal Activity Assessment

The well-documented single-point inhibition data (52.7% at 20 μM against EGFR wild-type) [5] establishes EGFR-IN-145 as a calibrated chemical probe for use in biochemical assays assessing basal EGFR kinase activity. The compound's moderate potency at this concentration makes it suitable as an intermediate reference point in dose-response studies where full inhibition curves are being established for novel EGFR-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFR-IN-145

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.